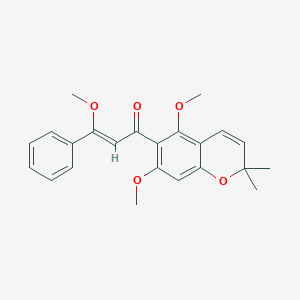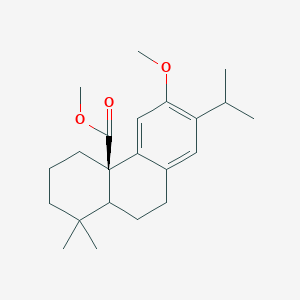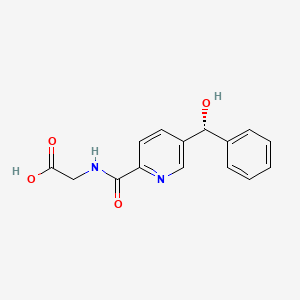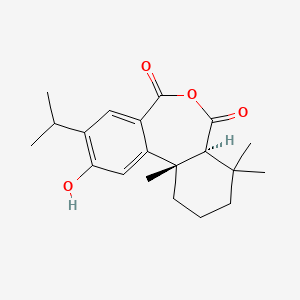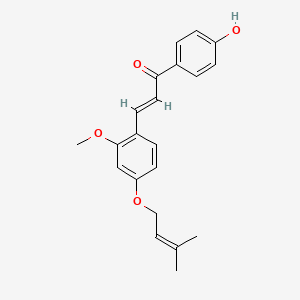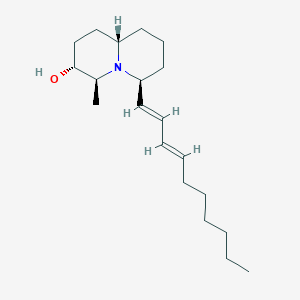
Clavepictine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clavepictine B is a member of quinolizines.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis : The enantioselective total synthesis of Clavepictine B has been achieved, demonstrating the feasibility of stereocontrolled quinolizidine ring closure in the marine alkaloids clavepictines A, B, and pictamine. This synthesis confirmed the absolute stereochemistry of these compounds as 3R, 4S, 6S, 9aS (Toyooka et al., 1999).
Route Assembly : A notable short route for assembling Clavepictines A and B, featuring the elaboration of its trisubstituted piperidine moiety and the diastereoselective intramolecular conjugate addition, has been described. This synthesis also discusses the stereochemical course of this conjugate addition (Yu et al., 2006).
Synthesis via δ-Aminoallenes : The stereocontrolled total synthesis of Clavepictine B, establishing its absolute configuration, was achieved through key steps like diastereoselective silver(I)-promoted cyclization of δ-amino allenes. This synthesis also highlights the cross-coupling of enol triflates of N-acyl lactams as a key method in the stereoselective syntheses of quinolizidines (Ha & Cha, 1999).
Stereochemical Reductions : Research has examined the stereochemical course of reductions of iminium ions, which is relevant to the synthesis of Clavepictine A, thereby shedding light on the conformational preferences and the role of the reducing agent in determining reduction stereochemistry (Hart & Leroy, 1995).
Eigenschaften
Produktname |
Clavepictine B |
|---|---|
Molekularformel |
C20H35NO |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol |
InChI |
InChI=1S/C20H35NO/c1-3-4-5-6-7-8-9-10-12-18-13-11-14-19-15-16-20(22)17(2)21(18)19/h8-10,12,17-20,22H,3-7,11,13-16H2,1-2H3/b9-8+,12-10+/t17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
BWYKUGCLFVUKMC-PFAWIIGSSA-N |
Isomerische SMILES |
CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)O)C |
Kanonische SMILES |
CCCCCCC=CC=CC1CCCC2N1C(C(CC2)O)C |
Synonyme |
clavepictine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,1,1,3,3,3-Hexafluoro-2-Hydroxypropan-2-Yl)phenyl]-N-Methylbenzenesulfonamide](/img/structure/B1246426.png)
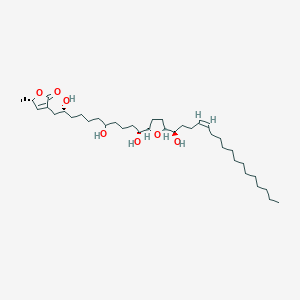
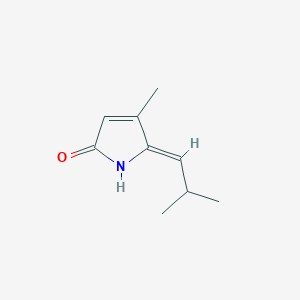

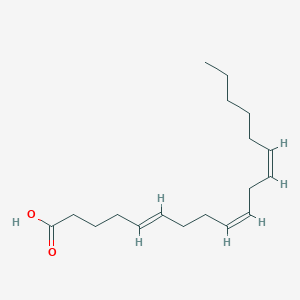
![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)
